4-(trifluoromethyl)pyrimidine-5-carboxylic Acid
Description
Key Structural Attributes:
- Pyrimidine Ring System : The six-membered aromatic ring contains two nitrogen atoms at positions 1 and 3, creating an electron-deficient system.
- Substituent Effects : The -CF₃ group at position 4 introduces strong electron-withdrawing effects, polarizing the ring and reducing electron density at adjacent positions. The carboxylic acid group at position 5 contributes to hydrogen-bonding capabilities and acidity (pKa ≈ 2–3).
- Stereochemical Rigidity : The planar aromatic ring and fixed substituent positions preclude stereoisomerism. Dihedral angles between the carboxylic acid and pyrimidine ring are minimal (<5°), as inferred from analogous pyridine derivatives.
Table 1: Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₆H₃F₃N₂O₂ |
| Molecular Weight | 192.10 g/mol |
| Hybridization | sp² (pyrimidine ring) |
| Electron Effects | -CF₃ (σ-withdrawing, π-donating) |
Properties
IUPAC Name |
4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2/c7-6(8,9)4-3(5(12)13)1-10-2-11-4/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHVVOYDDRBQRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469353 | |
| Record name | 4-(trifluoromethyl)pyrimidine-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220880-12-6 | |
| Record name | 4-(trifluoromethyl)pyrimidine-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trifluoromethyl)pyrimidine-5-carboxylic acid generally follows multi-step procedures involving the construction of the pyrimidine ring, introduction of the trifluoromethyl group, and installation of the carboxylic acid functionality.
Starting Materials: Common precursors include substituted pyrimidines or pyrimidine derivatives such as 2-chloro-4-(trifluoromethyl)pyrimidine or ethyl pyrimidine carboxylates.
Cyclization and Ring Formation: Pyrimidine rings are typically formed via cyclization reactions involving amidines or related nitrogen-containing compounds with appropriate electrophiles.
Introduction of the Trifluoromethyl Group: The trifluoromethyl substituent is introduced using reagents such as trifluoromethyl iodide or trifluoroacetic anhydride, often catalyzed by copper(I) salts or other transition metal catalysts under controlled conditions.
Carboxylation: The carboxylic acid group at the 5-position is introduced either by direct carboxylation of the pyrimidine ring using carbon dioxide under basic or catalytic conditions or by hydrolysis of ester intermediates.
Halogenation (if applicable): For derivatives like 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid, chlorination is performed using reagents such as thionyl chloride or phosphorus pentachloride under inert atmospheres to avoid side reactions.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| 1 | Cyclization | Ethyl cyanoacetate + amidine + base (e.g., sodium ethoxide) | Formation of pyrimidine ring | 70-85 |
| 2 | Trifluoromethylation | Trifluoromethyl iodide + CuI catalyst | Introduction of CF3 group at 4-position | 65-80 |
| 3 | Carboxylation | CO2 under pressure or hydrolysis of ester | Formation of carboxylic acid at 5-position | 75-90 |
Note: Yields vary depending on reaction scale and optimization.
Industrial Production Methods
Industrial synthesis emphasizes scalability, yield optimization, and purity control. Key features include:
Continuous Flow Reactors: These reactors provide precise control over temperature, pressure, and reaction time, improving reproducibility and safety for large-scale production.
Optimized Catalysis: Use of efficient catalysts (e.g., copper(I) iodide) and reagents to maximize trifluoromethylation efficiency.
Purification Techniques: Crystallization and chromatographic methods are employed to achieve high purity, essential for pharmaceutical or agrochemical applications.
Environmental and Safety Considerations: Industrial processes are designed to minimize hazardous waste and use safer solvents and reagents where possible.
Detailed Research Findings and Data
Reaction Conditions and Yields
Spectroscopic Characterization
NMR (¹H and ¹³C): Aromatic protons appear as singlets or multiplets depending on substitution; trifluoromethyl group shows characteristic coupling patterns.
IR Spectroscopy: Strong absorption bands for carboxylic acid C=O stretch (~1700 cm⁻¹) and broad O-H stretch (~2500–3000 cm⁻¹); C-F stretches observed near 1100–1300 cm⁻¹.
X-ray Crystallography: Confirms molecular geometry, bond lengths (e.g., C-CF3 ~1.53 Å), and substituent positions, aiding in structural verification.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Type | Scale | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Cyclization + Trifluoromethylation + Carboxylation | Ethyl cyanoacetate, trifluoroacetic anhydride | Sodium ethoxide, CuI, CO2 | Multi-step synthesis | Lab to industrial | High yield, modular | Requires multiple steps, sensitive reagents |
| Chlorination of Pyrimidine Carboxylic Acid | 2-(trifluoromethyl)pyrimidine-5-carboxylic acid | Thionyl chloride, PCl5 | Halogenation | Industrial | High purity, scalable | Requires inert atmosphere, hazardous reagents |
| Direct Carboxylation | 2-chloro-4-(trifluoromethyl)pyrimidine | CO2, base | Carboxylation | Lab scale | Direct introduction of COOH | Moderate yield, pressure equipment needed |
Chemical Reactions Analysis
Types of Reactions
4-(trifluoromethyl)pyrimidine-5-carboxylic Acid can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and catalysts. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules.
Scientific Research Applications
Anti-inflammatory Properties
Research has demonstrated that derivatives of pyrimidine compounds exhibit notable anti-inflammatory activity. For example, studies have shown that related compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation. The IC values for some derivatives were comparable to established anti-inflammatory drugs like celecoxib . This suggests that 4-(trifluoromethyl)pyrimidine-5-carboxylic acid may also possess similar pharmacological properties.
Antimicrobial Activity
The compound has been investigated for its antimicrobial potential against various bacterial strains. In vitro studies indicate that certain pyrimidine derivatives exhibit significant activity against Gram-positive bacteria, suggesting that this compound could be a candidate for further development into antimicrobial agents .
Applications in Pharmaceuticals
- Drug Development : The unique structural features of this compound make it a valuable scaffold in drug design, particularly for developing anti-inflammatory and antimicrobial agents.
- Agrochemicals : Its efficacy in inhibiting certain biological pathways suggests potential applications in developing herbicides or fungicides, targeting specific pests or pathogens without affecting non-target species.
- Material Science : The fluorinated nature of this compound can enhance the properties of polymers and other materials, making it suitable for applications in coatings and advanced materials.
Mechanism of Action
The mechanism of action of 4-(trifluoromethyl)pyrimidine-5-carboxylic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity, making it a valuable moiety in drug design. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Substituent Variations on the Pyrimidine Ring
4-Amino-2-sulfanylpyrimidine-5-carboxylic acid (CAS: 875-60-5)
- Molecular formula : C₅H₅N₃O₂S
- Molecular weight : 171.17 g/mol
- Key features: An amino (-NH₂) group at C4 and a sulfanyl (-SH) group at C2.
- Applications: Potential as a ligand for metal coordination or enzyme inhibition due to the thiol group’s reactivity .
2-(Methylthio)-4-(4-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylic acid (CAS: 1065075-64-0)
- Molecular formula : C₁₃H₁₀F₃N₃O₂S
- Molecular weight : 329.3 g/mol
- Key features: Methylthio (-SCH₃) at C2 and a 4-(trifluoromethyl)anilino group at C3.
- Applications: Investigated for kinase inhibition due to the trifluoromethylanilino moiety’s interaction with hydrophobic enzyme pockets .
4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid (CAS: 187035-79-6)
Ester and Amide Derivatives
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS: 304693-64-9)
- Molecular formula : C₈H₇F₃N₂O₂
- Molecular weight : 220.15 g/mol
- Key features : Ethyl ester (-COOEt) at C5 and trifluoromethyl at C2.
- Applications : Used in prodrug synthesis, where ester groups enhance cell permeability .
4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid (CAS: 89853-87-2)
Polyfluoroalkyl and Heterocyclic Derivatives
5-Salicyloyl-4-(polyfluoroalkyl)pyrimidines
- Key features : Salicyloyl (2-hydroxybenzoyl) at C5 and polyfluoroalkyl groups (e.g., -CF₂CF₃) at C4.
- Applications : Serve as precursors for 4-(polyfluoroalkyl)pyrimidine-5-carboxylic acids, which exhibit enhanced resistance to oxidative degradation .
2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid
Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 4-(Trifluoromethyl)pyrimidine-5-carboxylic acid | 220880-12-6 | C₆H₃F₃N₂O₂ | 192.10 | -CF₃ (C4), -COOH (C5) |
| 4-Amino-2-sulfanylpyrimidine-5-carboxylic acid | 875-60-5 | C₅H₅N₃O₂S | 171.17 | -NH₂ (C4), -SH (C2) |
| 2-(Methylthio)-4-(4-(trifluoromethyl)phenylamino)... | 1065075-64-0 | C₁₃H₁₀F₃N₃O₂S | 329.30 | -SCH₃ (C2), -NH-C₆H₄-CF₃ (C4) |
| Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate | 304693-64-9 | C₈H₇F₃N₂O₂ | 220.15 | -CF₃ (C2), -COOEt (C5) |
Research Findings and Key Insights
- Bioactivity: Derivatives with trifluoromethyl and aromatic substituents (e.g., 4-(trifluoromethyl)anilino) show potent enzyme inhibition, particularly against DNA synthesis enzymes in cancer cells .
- Crystallography : The crystal structure of this compound derivatives reveals weak N–H⋯N hydrogen bonding, influencing their solid-state stability .
Biological Activity
4-(Trifluoromethyl)pyrimidine-5-carboxylic acid is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.
The presence of the trifluoromethyl group in pyrimidine derivatives is known to influence their reactivity and biological activity. This modification often leads to enhanced potency against various biological targets, making it a valuable scaffold in drug design.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit specific pathways associated with tumor growth and inflammation. For instance, the compound demonstrated significant efficacy against cancer cell lines, with IC50 values indicating potent cytotoxicity.
Table 1: Anticancer Activity of this compound
Antimicrobial Activity
The compound has also exhibited notable antimicrobial properties against various bacterial strains. Research indicates that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has shown potential as an anti-inflammatory agent. It modulates inflammatory pathways by inhibiting key enzymes involved in the inflammatory response.
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors. For example:
- Inhibition of Enzymes : The compound inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
- Cell Cycle Arrest : It induces G1-phase arrest in cancer cells, leading to reduced cell proliferation.
Case Studies
- Cancer Cell Line Study : A study conducted on various cancer cell lines demonstrated that treatment with this compound led to significant apoptosis, as evidenced by increased annexin V staining.
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, the compound showed superior activity against resistant strains of Staphylococcus aureus.
Q & A
Q. What are the recommended synthetic routes for 4-(trifluoromethyl)pyrimidine-5-carboxylic acid?
A multi-step approach is typically employed:
- Step 1 : Synthesis of a trifluoromethyl-substituted pyrimidine precursor, such as ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 304693-64-9), via nucleophilic substitution or cross-coupling reactions.
- Step 2 : Hydrolysis of the ester group using alkaline conditions (e.g., NaOH/EtOH) or acidic hydrolysis (HCl/H₂O) to yield the carboxylic acid.
- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using spectroscopic methods .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the pyrimidine ring structure and trifluoromethyl group (δ ~110–120 ppm for CF₃ in ¹³C NMR).
- IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (calculated for C₆H₃F₃N₂O₂: 192.0 g/mol). Cross-reference with databases like PubChem for structural analogs .
Q. What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- First Aid :
- Eye Contact : Immediate flushing with water for 15+ minutes .
- Inhalation : Relocate to fresh air; administer CPR if necessary .
- Storage : In a cool, dry environment, away from oxidizing agents.
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the trifluoromethyl group in this compound?
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., Fukui indices) to identify nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide drug design.
- Validation : Compare computational results with experimental kinetic data (e.g., hydrolysis rates) .
Q. What strategies resolve contradictions in reported stability data for trifluoromethyl-pyrimidine derivatives?
- Controlled Studies : Replicate reactions under standardized conditions (pH, temperature, solvent).
- Advanced Analytics : Use LC-MS/MS to detect degradation products and quantify stability.
- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., thermal decomposition thresholds) .
Q. How can synthetic yields be optimized for large-scale production?
- Catalysis : Screen Pd/Cu catalysts for cross-coupling steps to improve efficiency.
- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) for solubility and reaction kinetics.
- Process Monitoring : Use inline FTIR or PAT (Process Analytical Technology) for real-time adjustments .
Q. What role does this compound play in medicinal chemistry research?
- Pharmacophore Development : The trifluoromethyl group enhances metabolic stability and bioavailability in drug candidates.
- Target Validation : Use as a building block in kinase inhibitors (e.g., EGFR, VEGFR) to study binding affinities.
- Case Study : Derivatives like 2-chloro-4-fluoro-5-(trifluoromethylpyrimidinyl)benzoic acid are explored as agrochemical intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
